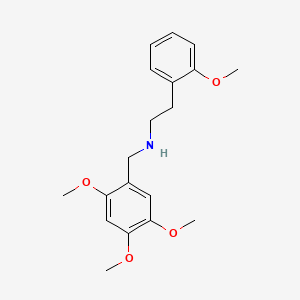

2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine

Description

This compound is a substituted phenethylamine derivative characterized by:

- Ethanamine backbone: Attached to a 2-methoxyphenyl group at the β-position.

- N-Benzyl substitution: A benzyl group with 2,4,5-trimethoxy substitutions on the aromatic ring.

Its structure distinguishes it from classical hallucinogenic phenethylamines (e.g., 2C series) and NBOMe derivatives, which typically feature a 2,5-dimethoxyphenyl group on the ethanamine moiety and a 2-methoxybenzyl group on the nitrogen .

Properties

IUPAC Name |

2-(2-methoxyphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-21-16-8-6-5-7-14(16)9-10-20-13-15-11-18(23-3)19(24-4)12-17(15)22-2/h5-8,11-12,20H,9-10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVDXVQNZJJDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNCC2=CC(=C(C=C2OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and 2,4,5-trimethoxybenzylamine.

Formation of Intermediate: A common route involves the formation of an imine intermediate through the condensation of 2-methoxybenzaldehyde with 2,4,5-trimethoxybenzylamine under acidic conditions.

Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with 25X-NBOMe Derivatives

The 25X-NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe) shares the core structure of N-(2-methoxybenzyl)-2-(2,5-dimethoxyphenyl)ethanamine but differs in the substituent at the 4-position of the phenethylamine ring (e.g., iodine, bromo, chloro) . Key distinctions:

Mechanistic Implications :

Comparison with 30C-NBOMe

30C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine) shares the trimethoxybenzyl group but differs in substitution patterns:

Functional Implications :

- The 3,4,5-trimethoxybenzyl group in 30C-NBOMe may enhance π-π stacking interactions with the 5-HT2A receptor compared to the 2,4,5-isomer in the target compound .

- The chloro substituent in 30C-NBOMe likely increases receptor affinity and potency compared to the unsubstituted 2-methoxyphenyl group in the target .

Comparison with 2C Series (e.g., 2C-B, 2C-I)

The 2C series lacks the N-benzyl substitution, resulting in lower receptor affinity:

Key Insight :

N-Benzylation in the target compound likely enhances metabolic stability and brain penetration compared to the 2C series, similar to NBOMe derivatives .

Physicochemical and Pharmacokinetic Considerations

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine?

- Methodological Answer : The compound can be synthesized via reductive amination between 2-(2-methoxyphenyl)ethylamine and 2,4,5-trimethoxybenzaldehyde using sodium cyanoborohydride in methanol under inert atmosphere . Purification is typically achieved via flash chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict control of reaction pH (6.5–7.0) and temperature (25–30°C). Structural analogs with similar benzylamine scaffolds have been synthesized using analogous protocols, with modifications in solvent polarity for improved selectivity .

Q. How should researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of -NMR (400 MHz, CDCl: δ 6.7–7.3 ppm for aromatic protons, δ 3.7–4.2 ppm for methoxy and benzyl CH), -NMR, and LC-MS (ESI+ mode, [M+H] at m/z 376.2). Purity ≥95% can be confirmed via HPLC (C18 column, 70:30 acetonitrile/water with 0.1% TFA, retention time ~12.3 min) . Differential Scanning Calorimetry (DSC) can assess crystallinity, critical for reproducibility in biological assays .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating the neuropharmacological mechanism of action of this compound?

- Methodological Answer : Employ in vitro radioligand binding assays (e.g., 5-HT, σ-1 receptors) using transfected HEK293 cells. Competitive binding studies (K determination) require -ketanserin for 5-HT and -(+)-pentazocine for σ-1 . Functional activity (e.g., β-arrestin recruitment) can be quantified via luciferase-based assays. For in vivo correlation, microdialysis in rodent models can measure dopamine/serotonin release in the prefrontal cortex .

Q. How can researchers resolve contradictions in reported solubility and bioavailability data among structural analogs?

- Methodological Answer : Perform comparative solubility studies using shake-flask method (aqueous buffer at pH 7.4 and simulated gastric fluid). For analogs with divergent methoxy substitution (e.g., 2,4,5- vs. 3,4,5-trimethoxy), logP values (measured via octanol/water partitioning) correlate with bioavailability discrepancies. Molecular dynamics simulations (AMBER force field) can model hydration shells to explain solubility trends .

Q. What in silico tools are suitable for predicting metabolic pathways and potential toxicity?

- Methodological Answer : Use Schrödinger’s ADMET Predictor or SwissADME to identify Phase I/II metabolism sites (e.g., O-demethylation via CYP2D6). Toxicity risks (e.g., hERG inhibition) require patch-clamp electrophysiology in transfected CHO cells. For ecotoxicological profiling, follow OECD Test Guideline 211 (Daphnia magna acute toxicity) and QSAR models from the EPA CompTox Dashboard .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to assess receptor selectivity?

- Methodological Answer : Use a 10-point concentration range (1 nM–100 µM) in triplicate. Data normalization to reference agonists/antagonists (e.g., LSD for 5-HT) ensures comparability. Nonlinear regression (GraphPad Prism) calculates EC/IC. Address batch variability by including internal controls (e.g., sertraline for SERT inhibition) .

Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) analyzed via UPLC-QTOF-MS (ESI+ mode). Identify degradation products (e.g., oxidative deamination) using molecular ion tracking and MS/MS fragmentation. For photostability, expose samples to ICH Q1B guidelines (1.2 million lux-hours) .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coat, and safety goggles. Perform reactions in a fume hood due to potential amine vapors. Spill management requires neutralization with 10% citric acid followed by absorption (vermiculite). Emergency procedures include eye irrigation (15 min with saline) and medical consultation for inhalation exposure .

Data Contradiction Analysis

Q. How can conflicting reports about this compound’s solubility in polar solvents be reconciled?

- Methodological Answer : Contradictions arise from polymorphic forms (amorphous vs. crystalline). Use XRPD to characterize solid-state forms. Solubility comparisons must specify temperature (e.g., 25°C vs. 37°C) and solvent composition (e.g., PBS with 0.5% Tween-80). Studies on analogs show that 2,4,5-trimethoxy substitution reduces aqueous solubility by 30% compared to 3,4,5-isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.